2-Methyl-6-[(oxan-2-yl)methoxy]pyridine
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Overview
Description
2-Methyl-6-[(oxan-2-yl)methoxy]pyridine: is a heterocyclic compound with the molecular formula C12H17NO2 and a molecular weight of 207.273. This compound is known for its unique chemical and biological properties. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-[(oxan-2-yl)methoxy]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with oxan-2-ylmethanol under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to optimize the yield and minimize the production costs. The industrial production methods often involve continuous flow synthesis, which allows for the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-[(oxan-2-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives .
Scientific Research Applications
2-Methyl-6-[(oxan-2-yl)methoxy]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(oxan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methylpyridine: A simpler derivative of pyridine with similar chemical properties.
6-Methoxypyridine: Another pyridine derivative with a methoxy group at the 6-position.
Uniqueness: 2-Methyl-6-[(oxan-2-yl)methoxy]pyridine is unique due to the presence of both a methyl group and an oxan-2-ylmethoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-6-(oxan-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-5-4-7-12(13-10)15-9-11-6-2-3-8-14-11/h4-5,7,11H,2-3,6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPZZIMLPLZNDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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